N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-methoxyphenyl)acetamide
Description
N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-methoxyphenyl)acetamide is a synthetic acetamide derivative characterized by a bipyridine core linked to a 4-methoxyphenyl acetamide moiety.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-25-18-7-4-15(5-8-18)11-20(24)23-13-16-6-9-19(22-12-16)17-3-2-10-21-14-17/h2-10,12,14H,11,13H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZCMDCZBYJTMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-methoxyphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure consists of a bipyridine moiety linked to an acetamide derivative, which may confer various pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antibacterial properties based on recent research findings.
- Molecular Formula : C20H19N3O2
- Molecular Weight : 333.391 g/mol
- Purity : Typically around 95% .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. The compound has been evaluated for its cytotoxic effects using different assays.
Case Studies
- MCF7 Breast Cancer Cells :
- NCI-H460 Non-Small Cell Lung Cancer Cells :
- General Cytotoxicity :
Anti-inflammatory Activity
The bipyridine derivatives have been investigated for their anti-inflammatory properties, particularly in models simulating inflammatory responses. The mechanism appears to involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.
- The compound may act by inhibiting specific kinases involved in inflammatory pathways, thereby reducing the expression of inflammatory mediators .
Antibacterial and Antifungal Activity
Preliminary investigations into the antibacterial properties of this compound have shown promising results against several bacterial strains.
Table 1: Antibacterial Activity Summary
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 75 µg/mL |
| Escherichia coli | <125 µg/mL |
| Pseudomonas aeruginosa | 150 µg/mL |
These results indicate that while the compound shows some antibacterial activity, further optimization may be necessary to enhance its efficacy against resistant strains .
Chemical Reactions Analysis
Oxidation Reactions
The bipyridine unit in the compound is susceptible to oxidation, forming N-oxides under specific conditions.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Bipyridine Oxidation | Hydrogen peroxide (H₂O₂), m-CPBA, or O₂ | N-Oxide derivatives at pyridine nitrogen |
-
Mechanistic Insight : Oxidation typically occurs at the nitrogen atoms of the bipyridine ring, generating mono- or di-N-oxides depending on reaction time and stoichiometry. These products are stabilized by resonance and exhibit altered coordination properties.
Hydrolysis of the Acetamide Group
The acetamide functionality can undergo hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Acidic Hydrolysis | HCl (conc.), reflux | 2-(4-Methoxyphenyl)acetic acid | |
| Basic Hydrolysis | NaOH (aq.), heat | Sodium salt of 2-(4-methoxyphenyl)acetate |
-
Key Observations : Hydrolysis rates depend on steric hindrance from the bipyridine group. The methoxy substituent enhances electron density at the phenyl ring, slightly retarding hydrolysis .
Coordination Chemistry
The bipyridine moiety acts as a bidentate ligand, forming stable complexes with transition metals.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Metal Coordination | Mn(II), Pd(II), or Os(II) salts | Octahedral or square-planar metal complexes |
-
Applications : Metal complexes are studied for catalytic properties (e.g., alkane oxidation) and biological activity. For example, Mn complexes catalyze enantioselective epoxidation of olefins .
Electrophilic Aromatic Substitution (EAS)
The methoxyphenyl group undergoes electrophilic substitution, primarily at the para position relative to the methoxy group.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 4-Methoxy-3-nitrophenylacetamide derivative | |
| Sulfonation | H₂SO₄ (fuming), SO₃ | Sulfonated acetamide derivatives |
-
Regioselectivity : The methoxy group directs incoming electrophiles to the ortho/para positions, with para substitution favored due to steric hindrance .
Nucleophilic Substitution
The methylene linker between bipyridine and acetamide may participate in nucleophilic substitution under harsh conditions.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Amine Substitution | K₂CO₃, DMF, primary amines, 80°C | Secondary/tertiary amide derivatives |
-
Limitations : Substitution is hindered by the stability of the acetamide bond and requires strong nucleophiles (e.g., amines or thiols) .
Reduction Reactions
Selective reduction of the acetamide group is achievable under controlled conditions.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Amide Reduction | LiAlH₄, THF, reflux | N-([2,3'-Bipyridin]-5-ylmethyl)amine |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical structural and functional comparisons with related compounds:
Key Observations :
- Bipyridine vs. Thiadiazole Core: The thiadiazole analog () exhibits pronounced anticonvulsant activity due to its hydrophobic benzothiazole domain, which enhances blood-brain barrier penetration. In contrast, the bipyridine core in the target compound may favor receptor binding (e.g., nicotinic acetylcholine receptors) but lacks direct evidence .
- The pyrazine substituent in introduces hydrogen-bonding capacity, which could enhance solubility but reduce CNS penetration.
Anticonvulsant Activity :
- The thiadiazole-benzothiazole analog () demonstrated 100% protection in the maximal electroshock (MES) model, outperforming phenytoin. This activity is attributed to the amino acetamide linkage and hydrophobic domains. The target compound’s bipyridine core may lack this specific efficacy but could modulate other neurological targets .
Toxicity Profiles :
- Pyridine-containing compounds (e.g., ) may exhibit higher metabolic clearance due to cytochrome P450 interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
